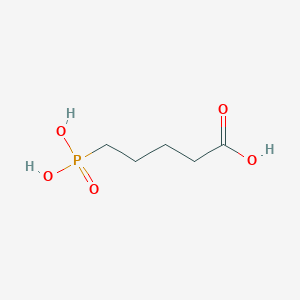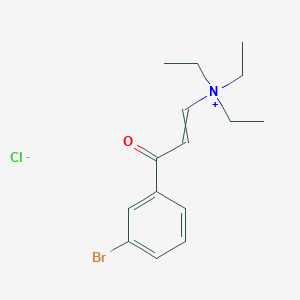
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Vue d'ensemble
Description
The compound would likely be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The “4-(2-carboxyethyl)-3,5-dimethyl” part suggests that the pyrrole ring is substituted with a carboxyethyl group at the 4-position and methyl groups at the 3 and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by substitution reactions to introduce the carboxyethyl and methyl groups .Molecular Structure Analysis
The molecular structure would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
1. Polymer Chemistry
- Summary of the application : “4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid” is used in the synthesis of pH-responsive schizophrenic diblock copolymer nanoparticles via RAFT aqueous dispersion polymerization .
- Methods of application : The process involves the homopolymerization of 2-(diethylamino)ethyl methacrylate (DEA) in its protonated form at pH 2 to produce a cationic polyelectrolytic precursor. Subsequently, the RAFT aqueous dispersion polymerization of 2-carboxyethyl acrylate (CEA) is conducted to produce sterically-stabilized diblock copolymer nanoparticles .
- Results or outcomes : The resulting nanoparticles can form two types of nanoparticles in aqueous solution, with self-assembly typically being driven by a change in solution temperature, solution pH, or salt concentration .
2. Organic Intermediate
- Summary of the application : “4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid” is used as an important organic intermediate in various fields, including agrochemical, pharmaceutical, and dyestuff .
- Methods of application : The specific methods of application can vary widely depending on the field and the specific use case. Unfortunately, I was unable to find detailed information on the methods of application or experimental procedures for this compound in these fields .
- Results or outcomes : The outcomes can also vary widely depending on the field and the specific use case. Unfortunately, I was unable to find detailed information on the results or outcomes obtained with this compound in these fields .
3. Thiocarbonyl Chemistry in Polymer Science
- Summary of the application : Thiocarbonyl compounds, including “4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid”, have been used as monomers, polymerization catalysts, reversible and irreversible chain transfer agents, and in post-polymerization modification reactions .
- Methods of application : The specific methods of application can vary widely depending on the specific use case. Unfortunately, I was unable to find detailed information on the methods of application or experimental procedures for this compound in this field .
- Results or outcomes : The outcomes can also vary widely depending on the specific use case. Unfortunately, I was unable to find detailed information on the results or outcomes obtained with this compound in this field .
4. Chain Transfer Agent
- Summary of the application : “4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid” is used as a stable, trithiocarbonate chain transfer agent (CTA), also referred to as a RAFT agent, which can control chain growth in free radical polymerization producing polymers with well-defined molecular weights and low polydispersities .
- Methods of application : This compound may be used to control homo- and co-polymerization of acrylic acids, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides. It is soluble in aqueous and organic media (amphiphilic) .
- Results or outcomes : The use of this compound as a chain transfer agent can result in the production of polymers with well-defined molecular weights and low polydispersities .
5. Thiocarbonyl Chemistry in Polymer Science
- Summary of the application : Thiocarbonyl compounds, including “4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid”, have been used as monomers, polymerization catalysts, reversible and irreversible chain transfer agents, and in post-polymerization modification reactions .
- Methods of application : The specific methods of application can vary widely depending on the specific use case. Unfortunately, I was unable to find detailed information on the methods of application or experimental procedures for this compound in this field .
- Results or outcomes : The outcomes can also vary widely depending on the specific use case. Unfortunately, I was unable to find detailed information on the results or outcomes obtained with this compound in this field .
6. Metal–Organic Frameworks (MOFs)
- Summary of the application : “4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid” might be used in the synthesis of Metal–Organic Frameworks (MOFs). MOFs are an emerging class of porous materials created by the assembly of inorganic connectors and organic linkers. They have potential applications in fields such as gas storage as well as separation, sensing, catalysis, and drug delivery due to its properties such as flexibility, porosity, high surface area and functionality .
- Methods of application : The specific methods of application can vary widely depending on the specific use case. Unfortunately, I was unable to find detailed information on the methods of application or experimental procedures for this compound in this field .
- Results or outcomes : The outcomes can also vary widely depending on the specific use case. Unfortunately, I was unable to find detailed information on the results or outcomes obtained with this compound in this field .
Propriétés
IUPAC Name |
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-5-7(3-4-8(12)13)6(2)11-9(5)10(14)15/h11H,3-4H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFENDBDQFFFJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363773 | |
| Record name | 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
54278-11-4 | |
| Record name | 5-Carboxy-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)


![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)




![2-[2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy]ethanohydrazide](/img/structure/B1620686.png)